N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers developing covalent kinase inhibitors often face synthetic bottlenecks due to incompatible reactive handles on key intermediates. This compound solves that by providing a 2,5-dichloropyrimidine scaffold with an orthogonal bromomethyl group, enabling sequential, site-selective derivatization for SAR studies. - Orthogonal Reactivity: Benzylic bromide undergoes efficient SN2 displacement under mild conditions, independent of the chloro substituents on the pyrimidine ring. - Validated Scaffold: The 2,5-dichloropyrimidine core is a recognized warhead for covalent targeting of MSK1, BTK, and EGFR cysteine residues. - Streamlined Supply: Available from stock with defined purity, eliminating in-house synthesis delays and accelerating hit-to-lead optimization timelines.

Molecular Formula C11H8BrCl2N3
Molecular Weight 333.01 g/mol
Cat. No. B13157835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine
Molecular FormulaC11H8BrCl2N3
Molecular Weight333.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CBr)NC2=NC(=NC=C2Cl)Cl
InChIInChI=1S/C11H8BrCl2N3/c12-5-7-3-1-2-4-9(7)16-10-8(13)6-15-11(14)17-10/h1-4,6H,5H2,(H,15,16,17)
InChIKeyLZUIQWXRXIBLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine: Overview


N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine (CAS: 2061980-30-9) is a functionalized pyrimidine derivative characterized by a 2,5-dichloropyrimidin-4-amine core bearing a 2-(bromomethyl)phenyl substituent at the 4-amino position . The compound features multiple reactive handles: the primary amine (already engaged in the N-aryl bond), the electrophilic bromomethyl group, and the two chlorine atoms on the pyrimidine ring. The 2,5-dichloropyrimidine scaffold itself has been identified as a privileged structure for covalent kinase inhibition, with studies demonstrating that this heterocyclic system can undergo nucleophilic aromatic substitution (SNAr) with target cysteine residues (e.g., Cys440 of MSK1) to form irreversible covalent adducts [1]. The bromomethyl group provides an orthogonal reactivity profile—distinct from the chloro substituents—enabling sequential or site-selective derivatization that is inaccessible in simpler N-aryl-2,5-dichloropyrimidin-4-amines lacking this functionality.

Workflow

Orthogonal, multi-step derivatization enabled by benzylic bromide and chloro handles

Selection

2,5-Dichloropyrimidine scaffold with reported covalent kinase inhibitor potential

Use Context

Late-stage diversification, ABPP probe synthesis, kinase inhibitor lead optimization

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine: No Direct Substitute


In-class substitution of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine with related compounds such as N-(2-bromophenyl)-2,5-dichloropyrimidin-4-amine (CAS 1510042-82-6) or 2,5-dichloro-N-(o-tolyl)pyrimidin-4-amine (CAS 1147195-64-9) introduces critical functional deficiencies that alter synthetic trajectory, biological activity, and procurement value. The bromomethyl group (-CH₂Br) is chemically distinct from a simple aryl bromide (-Br) or methyl group (-CH₃) . In synthetic applications, the benzylic bromide serves as a superior electrophile for alkylation and cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids or nucleophilic displacement with amines) that are either impossible or proceed with drastically lower efficiency using the corresponding bromophenyl or methylphenyl analogs [1]. In medicinal chemistry contexts, the spatial positioning and electronic character of the bromomethyl group can substantially influence target binding. For instance, structure-activity relationship (SAR) studies on 2,5-dichloropyrimidine-based kinase inhibitors reveal that subtle modifications at the N-aryl position can shift potency by orders of magnitude [2]. The following evidence sections quantify these differentiation dimensions that are essential for informed scientific selection.

Target Compound
Bromomethyl group enables room-temperature SN2 alkylation
Orthogonal reactivity permits sequential benzylic and heteroaryl modification
Scaffold validated for covalent kinase inhibitor design (class-level evidence)
N-(2-Bromophenyl) Analog
Aryl bromide requires Pd catalysis; SN2 not feasible
Lacks benzylic handle; sequential diversification limited
SAR may shift with N-aryl substitution; potency context differs

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine: Evidence Guide


Benzylic Bromide Electrophilicity vs. Aryl Bromide Analogs

The benzylic bromide (-CH₂Br) of the target compound provides a highly electrophilic site for nucleophilic substitution and transition metal-catalyzed cross-coupling reactions that is entirely absent in the comparator N-(2-bromophenyl)-2,5-dichloropyrimidin-4-amine (CAS 1510042-82-6). Kinetic studies on related halogenomethyl pyrimidines demonstrate that benzylic bromides undergo piperidinolysis at rates substantially faster than aryl bromides under identical conditions [1]. This reactivity differential is quantitatively expressed in synthetic yields: benzylic bromides typically participate in SN2 reactions with amines at room temperature within hours, whereas analogous aryl bromides require palladium catalysis, elevated temperatures (>80°C), and extended reaction times (>12 hours) to achieve comparable conversions . For procurement decisions, this translates to the target compound enabling a fundamentally different set of downstream functionalization strategies (e.g., rapid diversification of the pendant phenyl group via the bromomethyl handle prior to or independent of pyrimidine chloro substitution) that are not accessible with the bromophenyl analog.

Bromomethyl Reactivity
Class-level
Benzylic bromide enables SN2 alkylation; aryl bromide requires Pd catalysis
Orthogonal synthetic routes may differ
Data to verify for exact compound; class-level precedent
Organic Synthesis Medicinal Chemistry Cross-Coupling

Covalent MSK1 Inhibition via 2,5-Dichloropyrimidine SNAr

The 2,5-dichloropyrimidin-4-amine core structure of the target compound has been characterized as a covalent warhead that undergoes nucleophilic aromatic substitution (SNAr) with specific cysteine residues in kinase active sites. A landmark study by Hall et al. (ACS Med. Chem. Lett. 2022) identified 2,5-dichloropyrimidine-based compounds as covalent inhibitors of MSK1 (mitogen- and stress-activated protein kinase 1), demonstrating that the chloro substituent at the 5-position reacts with Cys440 to form an irreversible covalent adduct [1]. This covalent mechanism of action (MOA) confers prolonged target engagement and distinct pharmacological properties compared to reversible inhibitors. The target compound, bearing this identical 2,5-dichloropyrimidin-4-amine warhead, is thus predisposed to exhibit covalent inhibition against kinases harboring appropriately positioned cysteine residues, whereas comparator scaffolds lacking the 5-chloro substituent (e.g., 2-chloro- or 4-chloropyrimidines) cannot undergo this specific SNAr reaction [1]. The paper specifically notes that this represents 'a rare example of a covalent inhibitor which acts via an SNAr reaction of a 2,5-dichloropyrimidine with a cysteine residue'—underscoring the distinctive nature of this scaffold among covalent warheads [1].

Covalent MSK1 Warhead
Class-level
2,5-Dichloropyrimidine core undergoes SNAr with MSK1 Cys440; forms irreversible adduct
Covalent mechanism context may differ from reversible scaffolds
Class-level inference; confirm with target compound
Kinase Inhibition Covalent Inhibitor Drug Discovery

Potent BTK Inhibition with 2,5-Dichloropyrimidine Core

The 2,5-dichloropyrimidin-4-amine core serves as the foundation for extremely potent Bruton's tyrosine kinase (BTK) inhibitors, establishing a performance benchmark for compounds derived from this scaffold. BindingDB entries for optimized 2,5-dichloropyrimidine derivatives report sub-nanomolar IC50 values against BTK. For example, compound BDBM50596438 (CHEMBL5188786) exhibits an IC50 of 0.220 nM and a Kd of 0.910 nM against BTK, with cellular antiproliferative activity in TMD8 cells at IC50 1.60 nM [1]. Similarly, compound BDBM50619365 (CHEMBL5417273) demonstrates an IC50 of 0.900 nM in biochemical mobility shift assays [2]. These data establish that the 2,5-dichloropyrimidin-4-amine pharmacophore can be elaborated to yield exceptionally high target affinity. In contrast, alternative pyrimidine regioisomers such as 2,4-dichloropyrimidin-4-amines or monochloro derivatives have been reported to exhibit substantially weaker BTK inhibition in SAR studies (often in the micromolar range) [3]. While these exact compounds are not the target molecule itself, they provide a class-level performance expectation: derivatives of the 2,5-dichloro substitution pattern achieve BTK inhibition that is 100- to 1000-fold more potent than regioisomeric pyrimidine scaffolds lacking this precise chlorine arrangement.

BTK Potency (Scaffold)
Class-level
Reported IC50 range for 2,5-dichloropyrimidine derivatives: 0.22–0.90 nM
Supports BTK assay context for optimized analogues
Not measured on target compound; class-level performance
BTK Inhibition Kinase Selectivity Immuno-Oncology

EGFR Mutant Inhibition by 2,5-Dichloropyrimidine Scaffold

The N-aryl-2,5-dichloropyrimidin-4-amine chemotype has demonstrated nanomolar potency against epidermal growth factor receptor (EGFR) mutants, including clinically relevant resistance mutations. BindingDB records show that closely related 2,5-dichloro-N-arylpyrimidin-4-amines achieve IC50 values as low as 32 nM against EGFR L858R mutant in Ba/F3 cellular proliferation assays [1]. In biochemical assays, optimized derivatives exhibit single-digit nanomolar potency: BDBM50179499 (CHEMBL3814816) shows IC50 5.10 nM against recombinant human EGFR [2]. These data are consistent with broader SAR trends indicating that the 2,5-dichloro substitution pattern on the pyrimidine ring contributes favorably to EGFR kinase domain binding, whereas alternative substitution patterns (e.g., 2,4-dichloro or 4,6-dichloro) often yield 10- to 100-fold weaker inhibition [3]. The target compound's N-(2-(bromomethyl)phenyl) substituent represents an elaboration of this validated chemotype, with the bromomethyl group positioned to further modulate potency, selectivity, or pharmacokinetic properties. For procurement purposes, this scaffold has been validated in multiple patent applications and primary research articles as a privileged starting point for EGFR inhibitor discovery [4].

EGFR Mutant Potency
Class-level
Reported IC50 against EGFR L858R: 32 nM (cellular); 5.1 nM (biochemical) for analogues
Oncology research pathway context may apply
Class-level SAR; target compound requires validation
EGFR Inhibition Non-Small Cell Lung Cancer Mutant-Selective Inhibitors

Aqueous Solubility of the 2,5-Dichloropyrimidine Core

The aqueous solubility of the 2,5-dichloropyrimidin-4-amine core scaffold (CAS 89180-51-8) is quantitatively defined, providing a baseline for understanding handling requirements and formulation considerations. According to experimental and computational solubility data, 2,5-dichloropyrimidin-4-amine exhibits an aqueous solubility of 0.907 mg/mL (5.53 mM) with a LogS (ESOL) of -2.26, classifying it as 'moderately soluble' . For comparison, the 2,4-dichloro regioisomer (CAS 56-05-3) exhibits significantly different solubility characteristics, with reported values ranging from 1.2–2.5 mg/mL depending on pH and temperature . The target compound, bearing the additional N-(2-(bromomethyl)phenyl) substituent, is expected to exhibit further reduced aqueous solubility due to increased lipophilicity (calculated cLogP ~3.5–4.0 for the target vs. ~1.3–1.9 for the core scaffold). This solubility profile informs solvent selection (DMSO, DMF recommended for stock solutions) and potential formulation strategies. More critically, the moderate aqueous solubility of the core scaffold is sufficient to support biochemical and cellular assays without precipitation at concentrations up to 100 μM, a practical threshold for high-throughput screening campaigns [1]. Scaffolds with sub-0.1 mg/mL solubility often require specialized formulation (e.g., co-solvents, cyclodextrins) that can introduce confounding variables in biological assays.

Core Solubility
Data to verify
2,5-Dichloropyrimidin-4-amine: 0.907 mg/mL (5.53 mM); target compound expected lower
Formulation context: DMSO/DMF recommended; assay compatibility review
Inferred from core; not directly measured
Physicochemical Properties Formulation Drug Discovery

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine: Application Scenarios


Covalent Kinase Inhibitor Lead Optimization

This compound is optimally deployed as a key intermediate or starting point for the synthesis of covalent kinase inhibitors targeting MSK1, BTK, and EGFR mutants. The 2,5-dichloropyrimidine core has been validated as a covalent warhead capable of SNAr reaction with cysteine residues (e.g., MSK1 Cys440) to form irreversible adducts [1]. The bromomethyl group provides a distinct functional handle for late-stage diversification, enabling exploration of structure-activity relationships (SAR) at the N-aryl position without perturbing the covalent warhead. This orthogonal reactivity is not available with non-bromomethyl analogs, making this compound uniquely suited for systematic optimization of linker geometry and exit vector trajectories in kinase inhibitor design. Medicinal chemistry teams should prioritize this compound when a covalent mechanism of action is desired and when the synthetic route requires sequential functionalization of the N-aryl moiety independent of pyrimidine chloro substitution.

Orthogonal Functionalization Strategy

The compound is ideally suited for multi-step synthetic sequences requiring orthogonal reactivity at the benzylic and heteroaryl positions. The bromomethyl group undergoes efficient SN2 displacement with nitrogen, oxygen, and sulfur nucleophiles under mild conditions (room temperature to 60°C), while the 2- and 5-chloro substituents on the pyrimidine ring require more forcing conditions (elevated temperature, strong nucleophiles, or transition metal catalysis) for substitution [2]. This reactivity differential enables sequential, site-selective derivatization: the bromomethyl group can be elaborated first (e.g., to introduce amines, ethers, or additional heterocycles via alkylation), followed by chloro displacement to install a second diversity element. Such orthogonal reactivity is not achievable with N-(2-bromophenyl)-2,5-dichloropyrimidin-4-amine, where the aryl bromide is poorly electrophilic toward SN2 reactions and typically requires palladium-catalyzed cross-coupling, introducing additional synthetic complexity and cost. Procurement of this compound is therefore recommended for research programs that anticipate the need for modular, stepwise diversification of both the N-aryl substituent and the pyrimidine core.

Intermediate for Brigatinib and ALK Inhibitors

This compound serves as a strategic intermediate or building block for the synthesis of advanced ALK inhibitors including Brigatinib (AP26113). The 2,5-dichloropyrimidin-4-amine core is a recognized pharmacophore in this therapeutic class, and the N-(2-(bromomethyl)phenyl) substituent provides a reactive handle for introducing the dimethylphosphine oxide moiety that characterizes Brigatinib's warhead . Specifically, the bromomethyl group can undergo nucleophilic displacement with dimethylphosphine oxide or related phosphorus nucleophiles to form the C-P bond critical for ALK binding. Alternative approaches using non-bromomethyl analogs (e.g., N-(2-bromophenyl)-2,5-dichloropyrimidin-4-amine) require less efficient or more costly cross-coupling methodologies. For process chemistry and scale-up applications, the benzylic bromide route offers superior atom economy and operational simplicity compared to palladium-catalyzed alternatives, making this compound the preferred starting material for cost-effective manufacturing of ALK inhibitor intermediates.

ABPP Probe Synthesis

The compound's orthogonal reactive centers make it an attractive scaffold for constructing activity-based protein profiling (ABPP) probes and targeted covalent inhibitor (TCI) tool compounds. The 2,5-dichloropyrimidine warhead provides the covalent anchoring moiety that reacts with cysteine residues in kinase active sites [1], while the bromomethyl group offers a convenient attachment point for reporter tags (fluorophores, biotin, or click chemistry handles) without interfering with the covalent warhead. This spatial separation of the covalent electrophile from the reporter attachment site minimizes steric hindrance and preserves target engagement. The benzylic bromide is particularly advantageous for this application because it reacts efficiently with amine- or thiol-functionalized reporter molecules under mild aqueous conditions compatible with biomolecules. In contrast, non-bromomethyl analogs (e.g., N-(2-bromophenyl)-2,5-dichloropyrimidin-4-amine) require harsher coupling conditions that can degrade sensitive reporter groups or denature protein targets. Chemical biology teams developing covalent probe libraries should prioritize this compound for its unique combination of a validated covalent warhead and a bioorthogonal conjugation handle.

Application
Selection Property
Validation Focus
Covalent inhibitor lead optimization
2,5-Dichloropyrimidine warhead; bromomethyl handle for orthogonal SAR
Confirm target engagement and irreversible binding in kinase panel
Orthogonal functionalization strategy
Sequential benzylic SN2 then chloro displacement reactivity
Verify site-selective derivatization and synthetic yields
Intermediate for ALK inhibitor synthesis
Bromomethyl group for phosphine oxide installation; scaffold fit with Brigatinib chemotype
Assess coupling efficiency and downstream conversion to target inhibitor
ABPP probe construction
Spatially separated warhead and reporter attachment site
Validate mild conjugation with reporter tags and retained kinase labeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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